4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol
Description
IUPAC Nomenclature Rules & Derivations
The IUPAC name 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol is derived using Hantzsch-Widman nomenclature for heterocyclic compounds. Key considerations include:
- Parent structure : The base heterocycle is 1,2,4-triazole , a five-membered ring with three nitrogen atoms at positions 1, 2, and 4.
- Substituents :
- A cyclohexyl group is attached to nitrogen at position 4.
- A methyl group is bonded to carbon at position 5.
- A thiol (-SH) group is located at position 3.
- Hydrogenation state : The 4H designation indicates partial unsaturation, with two double bonds in the triazole ring.
The tautomeric form 4-cyclohexyl-3-methyl-1H-1,2,4-triazole-5-thione (where -SH tautomerizes to =S) is also recognized in literature.
Table 1: IUPAC Nomenclature Breakdown
CAS Registry Number & Alternative Naming Conventions
The compound has a unique CAS Registry Number: 38942-56-2 . Alternative naming conventions include:
- 4-Cyclohexyl-5-methyl-2,4-dihydro-1,2,4-triazole-3-thione (emphasizing the thione tautomer).
- 3H-1,2,4-Triazole-3-thione, 4-cyclohexyl-2,4-dihydro-5-methyl- (CAS-indexed variant).
Table 2: Cross-Referenced Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 38942-56-2 | |
| ChEMBL ID | CHEMBL4564224 | |
| DSSTox Substance ID | DTXSID10359273 |
Molecular Formula & Weight Validation
The molecular formula C₉H₁₅N₃S is validated through high-resolution mass spectrometry and elemental analysis.
Calculated molecular weight :
$$
\text{C}9\text{H}{15}\text{N}_3\text{S} = (12.01 \times 9) + (1.01 \times 15) + (14.01 \times 3) + 32.07 = 197.30 \, \text{g/mol}
$$
Experimental molecular weight : 197.30 g/mol (PubChem data).
Table 3: Molecular Formula Validation
| Parameter | Value | Method |
|---|---|---|
| Empirical formula | C₉H₁₅N₃S | Mass spectrometry |
| Exact mass | 197.0933 Da | HRMS |
Properties
IUPAC Name |
4-cyclohexyl-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUFIKOJYIKYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359273 | |
| Record name | 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38942-56-2 | |
| Record name | 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol typically follows a multi-step approach:
- Step 1: Reaction of cyclohexylamine with methyl isothiocyanate to form a thiosemicarbazide intermediate.
- Step 2: Cyclization of this intermediate with hydrazine hydrate under alkaline conditions to form the triazole ring.
- Step 3: Isolation and purification of the triazole-3-thiol compound by acidification and recrystallization.
This method allows for structural modifications and derivatization through subsequent chemical reactions such as oxidation or complexation with metal ions.
Detailed Synthetic Procedure from Literature
A representative synthesis procedure adapted from research studies is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Cyclohexylamine + Methyl isothiocyanate | Stirred at room temperature or mild heating to form thiosemicarbazide intermediate | High yield, typically near quantitative |
| 2 | Thiosemicarbazide + Hydrazine hydrate in aqueous 4N NaOH | Refluxed for 4-5 hours with constant stirring; reaction progress monitored by TLC | Yields ~70-80%; reaction completion confirmed by TLC |
| 3 | Acidification with 4N HCl to pH 4-5 | Precipitation of this compound | Product filtered, washed with water, recrystallized from 70% ethanol for purity |
This general method is consistent with the synthesis of related 4,5-disubstituted 1,2,4-triazole-3-thiones reported in the literature.
Example from Specific Research Study
In a study focused on 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione (a closely related triazole-3-thione derivative), the synthesis involved:
- Preparation of thiosemicarbazide derivative by reacting 4-nitrophenylacetic acid hydrazide with cyclohexyl isothiocyanate over 5 days at room temperature.
- Cyclization in 2% sodium hydroxide solution under reflux for 2 hours.
- Acidification with 3M HCl to precipitate the product, followed by filtration and crystallization from methanol.
Though this example uses a substituted phenyl group, the core cyclization and isolation steps are analogous and applicable to this compound synthesis.
Reaction Scheme Summary
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Cyclohexylamine + Methyl isothiocyanate → Thiosemicarbazide intermediate | Room temp or mild heating | Intermediate thiosemicarbazide |
| 2 | Thiosemicarbazide + Hydrazine hydrate (4N NaOH) reflux 4-5 h | Reflux in alkaline medium | Cyclized 1,2,4-triazole-3-thiol ring |
| 3 | Acidification with HCl to pH 4-5 | Cooling and filtration | Pure this compound |
Analytical Characterization Supporting Preparation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress during cyclization.
- Melting Point: Typically around 110-206 °C depending on substituents and purity.
- Infrared Spectroscopy (IR): Characteristic bands include N-H stretching (~3200-3300 cm⁻¹), C=N (~1580 cm⁻¹), and C=S (~1270-1300 cm⁻¹) stretches.
- Nuclear Magnetic Resonance (NMR):
- Elemental Analysis: Confirms C, H, N, and S content consistent with calculated values for the compound.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Starting Materials | Cyclohexylamine, methyl isothiocyanate, hydrazine hydrate | Readily available, cost-effective | Requires careful handling of hydrazine |
| Reaction Conditions | Reflux in alkaline medium (4N NaOH), acidification | Efficient cyclization, good yields | Requires pH control and purification steps |
| Purification | Filtration, washing, recrystallization from ethanol or methanol | Produces high purity product | Multiple steps may reduce overall yield |
| Monitoring | TLC, melting point, IR, NMR | Reliable confirmation of product formation | Requires access to analytical instrumentation |
Research Findings and Notes
- The synthetic route is versatile and allows for the preparation of various 4,5-disubstituted 1,2,4-triazole-3-thiones by varying the substituents on the amine and isothiocyanate precursors.
- The compound can form coordination complexes with metal ions such as copper(II), which are synthesized by mixing the free ligand with metal salts in alcoholic solvents under controlled pH and temperature.
- The preparation methods are well-established in academic and industrial research, providing a foundation for further biological and material science applications.
Chemical Reactions Analysis
4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities and applications across medicine and other fields.
Overview
this compound has the molecular formula C9H15N3S and a molecular weight of 197.3 g/mol.
IUPAC Name: 4-cyclohexyl-3-methyl-1H-1,2,4-triazole-5-thione
Molecular Formula: C9H15N3S
Molecular Weight: 197.30 g/mol
CAS No.: 38942-56-2
Scientific Research Applications
This compound is used as a building block in the synthesis of more complex molecules and materials. It is also being investigated for potential therapeutic effects, including antimicrobial and anticancer properties. Additionally, it finds use in the production of various chemical products and materials in industry.
Chemistry
It is employed as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine
Research indicates that derivatives of triazoles, including this compound, may possess anticancer properties. Related compounds have demonstrated cytotoxicity against various cancer cell lines such as human melanoma and triple-negative breast cancer, suggesting potential for therapeutic applications. Additionally derivatives of this compound can act as enzyme inhibitors, making them valuable in drug discovery and development.
Industry
In the industrial sector, 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is used in the formulation of corrosion inhibitors and as an additive in lubricants.
Triazole compounds are known to interact with biological targets through hydrogen bonding and other non-covalent interactions. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit anti-inflammatory activity and can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages.
Anti-inflammatory Activity
In a study investigating new triazole compounds for anti-inflammatory effects, researchers synthesized several derivatives and evaluated their ability to inhibit COX enzymes. One derivative exhibited an IC50 value of 0.54 µM for COX-2 inhibition, indicating strong anti-inflammatory potential compared to traditional NSAIDs.
Anticancer Properties
Another study focused on the cytotoxic effects of triazole derivatives on cancer cell lines. Compounds were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated that certain derivatives showed enhanced selectivity and cytotoxicity towards these cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with proteins and enzymes, potentially inhibiting their activity . This interaction can disrupt various biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent-Driven Physicochemical Properties
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the 4- and 5-positions. Key comparisons are summarized below:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-donating groups (e.g., -NH₂, -CH₃) at the 5-position improve antioxidant capacity by stabilizing radical intermediates .
- Bulky substituents (e.g., cyclohexyl, indolylpropyl) enhance lipophilicity, favoring blood-brain barrier penetration or membrane interactions .
- Halogenated aryl groups (e.g., 4-chlorophenyl) improve binding to hydrophobic enzyme pockets, as seen in antiviral and enzyme inhibition studies .
Antioxidant Activity
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited a DPPH radical scavenging IC₅₀ of 12 μM, attributed to the electron-donating -NH₂ and -SH groups .
Antiviral Potential
- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol showed strong docking affinity (-9.1 kcal/mol) against MERS-CoV helicase, suggesting the iodine atom enhances target binding . The cyclohexyl analog’s bulk may limit similar efficacy unless paired with polar groups.
Enzyme Inhibition
- Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits auxin biosynthesis by targeting YUCCA flavin monooxygenases (IC₅₀: 1.2 μM), leveraging the chloro group for hydrophobic interactions . The cyclohexyl-methyl derivative’s steric bulk may reduce compatibility with YUCCA’s active site.
Biological Activity
4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol is a compound with the molecular formula and a molecular weight of 197.3 g/mol. This compound belongs to the triazole family, known for their diverse biological activities, including potential applications in medicine and agriculture.
- Molecular Formula :
- Molecular Weight : 197.30 g/mol
- CAS Number : 38942-56-2
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylamine with methyl isothiocyanate, followed by cyclization with hydrazine hydrate. This method provides a pathway to create various derivatives through subsequent chemical reactions such as oxidation and reduction.
The biological activity of this compound is not fully characterized; however, triazole compounds are known to interact with biological targets through hydrogen bonding and other non-covalent interactions. The specific pathways influenced by this compound remain to be elucidated.
Anti-inflammatory Potential
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory activity. For instance, studies have shown that triazole derivatives can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Anticancer Activity
Preliminary studies suggest that derivatives of triazoles, including this compound, may possess anticancer properties. For example, related compounds have demonstrated cytotoxicity against various cancer cell lines such as human melanoma and triple-negative breast cancer . The selectivity towards cancer cells indicates potential for therapeutic applications.
Table of Biological Activities
Case Study 1: Anti-inflammatory Activity
In a study investigating new triazole compounds for anti-inflammatory effects, researchers synthesized several derivatives and evaluated their ability to inhibit COX enzymes. One derivative exhibited an IC50 value of 0.54 µM for COX-2 inhibition, indicating strong anti-inflammatory potential compared to traditional NSAIDs .
Case Study 2: Anticancer Properties
Another study focused on the cytotoxic effects of triazole derivatives on cancer cell lines. Compounds were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated that certain derivatives showed enhanced selectivity and cytotoxicity towards these cancer cells while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves sequential reactions starting from hydrazine derivatives. Key steps include:
- Acylation and cyclization : Reacting cyclohexyl isothiocyanate with hydrazine derivatives under basic conditions to form the triazole-thiol core.
- Microwave-assisted synthesis : Using microwave irradiation (e.g., Milestone Flexi Wave system) reduces reaction time and improves yield compared to conventional methods. Solvents like methanol or ethanol are optimal for alkylation steps .
- Purification : Recrystallization in polar aprotic solvents (e.g., DMSO) ensures high purity.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- FTIR : Identifies thiol (-SH) stretching vibrations (~2500 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent placement (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Elemental analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .
Q. What solvents and conditions optimize alkylation reactions of the thiol group?
- Solvents : Methanol and propan-2-ol yield >85% product in S-alkylation reactions due to their polarity and ability to stabilize intermediates .
- Reaction time : Microwave irradiation (30–60 min at 100–120°C) outperforms conventional heating (6–8 hours) .
Advanced Research Questions
Q. How can coordination complexes with this compound be designed for catalytic or bioactive applications?
- Metal selection : Transition metals (Ni(II), Cu(II), Zn(II)) form stable complexes in alcoholic media. For example, Cu(II) complexes exhibit square-planar geometry confirmed by UV-Vis spectroscopy (d-d transitions at 600–700 nm) .
- Ligand modification : Introduce pyridyl or amino substituents to enhance metal-binding affinity .
- Applications : Test complexes for antimicrobial activity via agar diffusion assays or catalytic properties in oxidation reactions .
Q. What computational strategies predict the biological activity of derivatives?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like lanosterol 14-α-demethylase (PDB: 3LD6). Derivatives with bulky substituents (e.g., indole) show higher binding affinity (-9.2 kcal/mol) .
- DFT calculations : Employ B3LYP/6-311++G(d,p) to analyze electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and nonlinear optical potential .
- ADME prediction : SwissADME evaluates bioavailability; logP values <3.5 suggest favorable membrane permeability .
Q. How can contradictions in biological activity data be resolved?
- Case study : Antiradical activity of derivatives varies with substituents. For example:
| Derivative | Substituent | Antiradical Activity (1×10⁻³ M) |
|---|---|---|
| Parent compound | None | 88.89% |
| 4-Fluorobenzylidene | Electron-withdrawing | 72.30% |
| 2-Hydroxybenzylidene | Electron-donating | 53.78% |
Q. What methodologies assess antiradical or antimicrobial efficacy?
Q. How do reaction conditions impact synthetic yield and purity?
- Microwave vs. conventional : Microwave synthesis achieves 90–95% yield in 30 minutes vs. 60–70% yield in 6 hours for conventional methods .
- Solvent effects : Polar solvents (e.g., DMF) improve cyclization but may require post-reaction dialysis to remove trace impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
